N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a cyclohexenylethyl amide side chain and a tetrahydrothiophen-3-yloxy substituent. The tetrahydrothiophen-3-yloxy group introduces a sulfur-containing heterocycle, which could influence electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h4-5,7,10,15H,1-3,6,8-9,11-13H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHAHSKRWLJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through an amide formation reaction.
Introduction of the Cyclohexenyl Ethyl Group: This step involves the alkylation of the nicotinamide core with a cyclohexenyl ethyl halide under basic conditions.
Attachment of the Tetrahydrothiophenyl Ether Group: The final step involves the etherification of the nicotinamide core with a tetrahydrothiophenyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and tetrahydrothiophenyl groups.
Reduction: Reduction reactions can occur at the nicotinamide core and the cyclohexenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclohexenyl and tetrahydrothiophenyl groups.
Reduction: Reduced forms of the nicotinamide core and cyclohexenyl group.
Substitution: Substituted derivatives at the ether linkage.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and neuroprotection.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The nicotinamide core distinguishes the target compound from thiohydantoin () or pentanamide () derivatives. Nicotinamide’s electron-deficient pyridine ring may enhance interactions with enzymatic targets compared to thiohydantoin’s sulfur-containing ring or pentanamide’s flexible chain. The tetrahydrothiophen-3-yloxy group provides a sulfur atom and a strained five-membered ring, contrasting with boronate esters () or dimethylamino groups (). This could impact solubility and metabolic stability .
Synthetic Approaches :
- The target compound’s synthesis likely involves amide coupling between 2-((tetrahydrothiophen-3-yl)oxy)nicotinic acid and 2-(cyclohex-1-en-1-yl)ethylamine, akin to methods in and . By comparison, ’s copper-catalyzed borylamidation offers a modular route for introducing boronates, which are absent here .
However, its unsaturated cyclohexene ring may introduce metabolic vulnerability compared to fully saturated cyclohexyl groups (e.g., in ) . SI-613’s sustained release of diclofenac () suggests that conjugating active moieties to carriers (e.g., hyaluronic acid) can prolong efficacy. While the target compound lacks a polymeric carrier, its cyclohexenylethyl group might similarly slow degradation in vivo .
Research Findings and Gaps
- Structural Insights : The tetrahydrothiophen-3-yloxy group’s electron-rich sulfur could enhance hydrogen-bonding interactions with biological targets, a feature absent in boronate-containing analogs () .
- Synthetic Challenges : Unlike ’s boronate ester synthesis, the target compound’s tetrahydrothiophen-3-yloxy group may require protection/deprotection strategies during synthesis to avoid sulfur oxidation .
- Pharmacological Data: No direct activity data are available for the target compound. However, analogs like SI-613 () demonstrate that structural modifications (e.g., conjugation) can significantly alter pharmacokinetics, warranting further study .
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.
The molecular formula of this compound is , with a molecular weight of approximately 332.46 g/mol. Its structure includes a cyclohexene moiety and a tetrahydrothiophene ring, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the nicotinamide moiety suggests potential activity in modulating metabolic processes, possibly influencing pathways related to inflammation and cellular signaling.
Antioxidant Activity
Studies have shown that compounds containing thiophene rings exhibit significant antioxidant properties. The tetrahydrothiophene component may enhance the electron-donating ability, thus scavenging free radicals effectively.
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of this compound indicate potential efficacy against various bacterial strains. The cyclohexene structure may play a role in disrupting microbial cell membranes.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation.
Data Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha production |
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of various derivatives of nicotinamide, including this compound. The compound demonstrated an IC50 value comparable to established antioxidants, indicating its potential for use in formulations aimed at oxidative stress reduction.
Case Study 2: Antimicrobial Efficacy
In vitro assays tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations below 50 µg/mL, suggesting its utility as a lead compound for antibiotic development.
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activities. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its efficacy, guiding further research into analogs with improved potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
